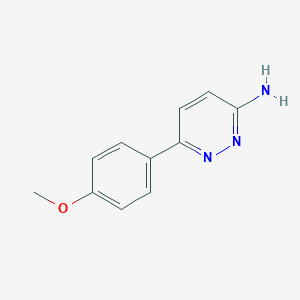

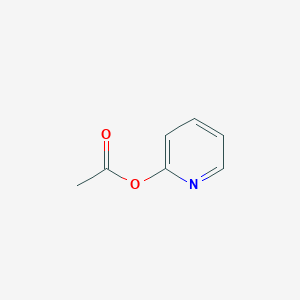

Pyridin-2-yl Acetate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridin-2-yl acetate derivatives has been achieved through various methods, including regiospecific one-pot synthesis and direct oxidative cleavage. These methods facilitate the efficient production of indolizine compounds from pyridin-2-yl acetates, demonstrating the compound's versatility in organic synthesis. For instance, a novel approach for the synthesis of indolizines from 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent- and metal-free conditions has been developed, highlighting the compound's utility in multicomponent reactions (Yang et al., 2018). Additionally, an iodine-promoted oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives has been devised, further underscoring the compound's adaptability in synthesis processes (Wu et al., 2017).

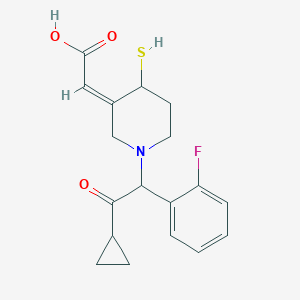

Molecular Structure Analysis

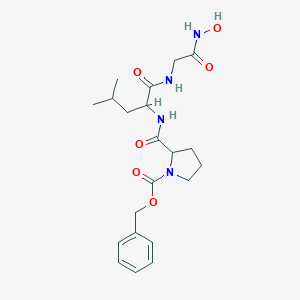

The molecular structure of pyridin-2-yl acetate derivatives has been elucidated through various techniques, including NMR, mass spectroscopy, and X-ray diffraction studies. These studies reveal the compound's ability to form stable structures through inter- and intramolecular hydrogen bonds, π-π interactions, and other non-covalent interactions, which are crucial for its reactivity and application in synthesis (Kumara et al., 2019).

Chemical Reactions and Properties

Pyridin-2-yl acetate participates in various chemical reactions, serving as a precursor for the synthesis of indolizines and other heterocyclic compounds. These reactions often involve oxidative cleavage, cross-coupling, and cyclization, demonstrating the compound's chemical reactivity and potential for creating complex molecular architectures (Liu et al., 2015).

Applications De Recherche Scientifique

Memory Enhancement : A study demonstrated that 2-substituted ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate improved memory ability in mice, suggesting its potential as a memory enhancer (Li Ming-zhu, 2010).

Corrosion Inhibition : Research indicated that certain derivatives like [(2-pyridin-4-ylethyl)thio]acetic acid are effective inhibitors for steel corrosion in sulphuric acid solutions, achieving up to 82% inhibition efficiency (Bouklah et al., 2005).

Coordination Chemistry and Sensing : 2,6-bis(pyrazolyl)pyridines, closely related to pyridin-2-yl acetate, have applications in biological sensing and show unusual spin-state transitions in iron complexes (Halcrow, 2005).

Synthesis of Indolizines : The copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids has been used for synthesizing indolizines, which are valuable in various chemical syntheses (Gu & Cai, 2016).

Catalysis and CO2 Cycloaddition : Zinc(II) acetate complexes with pyrazolylpyridine ligands show potential for efficient CO2 cycloaddition reactions, indicating their use in environmental applications (Shin et al., 2017).

Antimicrobial and Antioxidant Properties : Novel pyridine and fused pyridine derivatives, including those similar to pyridin-2-yl acetate, have shown promising antimicrobial and antioxidant properties (Flefel et al., 2018).

Photocatalysis : Research on TiO2 photocatalytic degradation of pyridine, a close relative of pyridin-2-yl acetate, indicated rapid elimination of pyridine in water, forming intermediates like acetate and formate, and mineralizing organic nitrogen (Maillard-Dupuy et al., 1994).

Propriétés

IUPAC Name |

pyridin-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6(9)10-7-4-2-3-5-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMXNRIHRLEYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464637 | |

| Record name | Pyridin-2-yl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-2-yl Acetate | |

CAS RN |

3847-19-6 | |

| Record name | Pyridin-2-yl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)

![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)